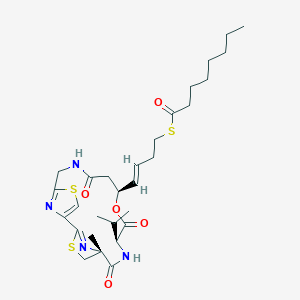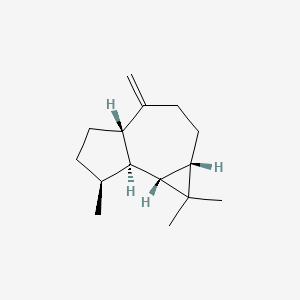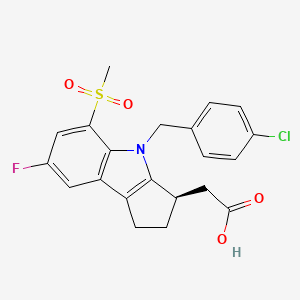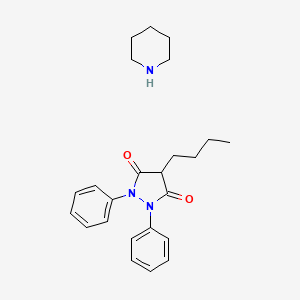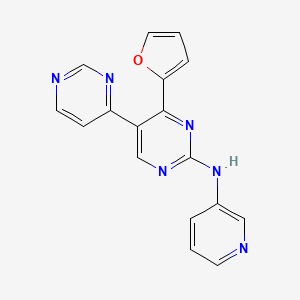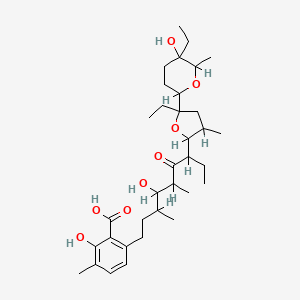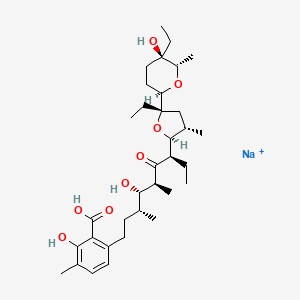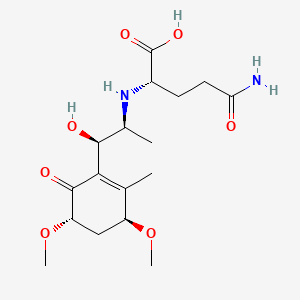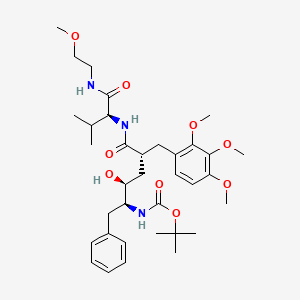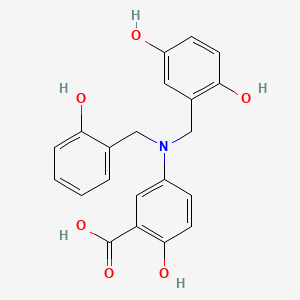
Lavendustin A
Übersicht
Beschreibung
Lavendustin A is a potent and selective inhibitor of the epidermal growth factor receptor tyrosine kinase. It is known for its ability to inhibit the proliferation of cultured human myometrial smooth muscle cells and suppress vascular endothelial growth factor-induced angiogenesis in rats . The compound is cell-permeable and exhibits reversible inhibition, making it a valuable tool in biochemical research .
Wissenschaftliche Forschungsanwendungen
Lavendustin A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an eine Stelle am epidermalen Wachstumsfaktor-Rezeptor-Tyrosinkinase bindet, die sich von den ATP- und Peptidsubstrat-Bindungsstellen unterscheidet. Diese Bindung hemmt die Kinaseaktivität, verhindert die Phosphorylierung von nachgeschalteten Signalmolekülen und hemmt letztendlich die Zellproliferation und Angiogenese . Die Verbindung hemmt auch die p60c-src-Kinase, was zu ihren biologischen Wirkungen beiträgt .
Ähnliche Verbindungen:
Genistein: Ein weiterer Tyrosinkinase-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher chemischer Struktur.
STI571 (Imatinib): Ein Tyrosinkinase-Inhibitor, der in der Krebstherapie eingesetzt wird und für seine Spezifität gegenüber der BCR-ABL-Kinase bekannt ist.
RG14467: Ein Analogon von this compound mit ähnlichen Inhibitionskinetiken.
Eindeutigkeit: this compound ist einzigartig aufgrund seiner hohen Selektivität für die epidermale Wachstumsfaktor-Rezeptor-Tyrosinkinase und seiner Fähigkeit, die Angiogenese zu hemmen. Im Gegensatz zu einigen anderen Inhibitoren beeinflusst es die Proteinkinase A oder die Proteinkinase C nicht signifikant, was es zu einem gezielteren Inhibitor macht .
Wirkmechanismus
Target of Action
Lavendustin A is a potent, selective tyrosine kinase inhibitor . Its primary targets are the EGF receptor tyrosine kinase and p60c-src . These targets play crucial roles in cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolism.
Mode of Action
This compound acts as a cell-permeable, reversible, and substrate competitive inhibitor . It competes with the substrate for binding to the active site of its target enzymes, thereby inhibiting their activity . This results in the suppression of the tyrosine kinase-mediated signaling pathways.
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects several biochemical pathways. For instance, it inhibits the antigen-induced activation of protein tyrosine kinase (PTK) and histamine release from mast cells . Additionally, it suppresses the angiogenic action of vascular endothelial growth factor (VEGF) . These pathways are involved in immune responses, inflammation, and angiogenesis, respectively.
Pharmacokinetics
It is known to be soluble in dmso and ethanol , which suggests that it could be well-absorbed and have good bioavailability
Result of Action
The inhibition of tyrosine kinases by this compound leads to a decrease in the signaling pathways mediated by these enzymes. This can result in a variety of molecular and cellular effects, depending on the specific pathway involved. For example, the inhibition of VEGF-mediated angiogenesis can suppress the formation of new blood vessels . Similarly, the inhibition of histamine release from mast cells can reduce inflammation .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Lavendustin A interacts with tyrosine kinases, a type of enzyme that plays a crucial role in various cellular processes . It acts as a potent inhibitor of these enzymes, with an IC50 value of 11 nM . This interaction with tyrosine kinases is significant as it can influence various biochemical reactions within the cell.
Cellular Effects
This compound has been shown to have profound effects on various types of cells. For instance, it inhibits the activation of PTK and histamine release from mast cells . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically tyrosine kinases . It exerts its effects at the molecular level by inhibiting these enzymes, leading to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, it has been shown to suppress progesterone and estradiol synthesis in a dose-dependent manner over a 48-hour culture period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been observed that low doses of this compound can increase the number of ovulated oocytes, while high doses can decrease this number .
Transport and Distribution
Given its role as a tyrosine kinase inhibitor, it is likely that it interacts with various transporters or binding proteins within the cell .
Subcellular Localization
Given its role as a tyrosine kinase inhibitor, it is likely that it is localized to areas of the cell where tyrosine kinases are present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lavendustin A can be synthesized through a series of organic reactions. One common method involves the condensation of 2,5-dihydroxybenzaldehyde with 2-hydroxybenzylamine, followed by further reactions to introduce the amino and hydroxy groups at specific positions . The reaction conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide and may require heating or catalytic agents to facilitate the reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar organic chemistry principles used in laboratory settings. The scalability of the process would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lavendustin A unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver Hydroxyl- und Aminogruppen. Diese Gruppen können an nukleophilen Substitutionsreaktionen teilnehmen, wodurch die Modifikation der Verbindung zur Herstellung von Derivaten ermöglicht wird .
Häufige Reagenzien und Bedingungen:
Nukleophile Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können verwendet werden, um neue funktionelle Gruppen einzuführen.
Oxidation: Milde Oxidationsmittel können verwendet werden, um die Hydroxylgruppen zu modifizieren.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten oder verbesserte Eigenschaften für bestimmte Anwendungen aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Genistein: Another tyrosine kinase inhibitor with a similar mechanism of action but different chemical structure.
STI571 (Imatinib): A tyrosine kinase inhibitor used in cancer therapy, known for its specificity towards BCR-ABL kinase.
RG14467: An analogue of Lavendustin A with similar inhibition kinetics.
Uniqueness: this compound is unique due to its high selectivity for the epidermal growth factor receptor tyrosine kinase and its ability to inhibit angiogenesis. Unlike some other inhibitors, it does not significantly affect protein kinase A or protein kinase C, making it a more targeted inhibitor .
Eigenschaften
IUPAC Name |
5-[(2,5-dihydroxyphenyl)methyl-[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c23-16-6-8-19(25)14(9-16)12-22(11-13-3-1-2-4-18(13)24)15-5-7-20(26)17(10-15)21(27)28/h1-10,23-26H,11-12H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTTYPMRMMDONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=C(C=CC(=C2)O)O)C3=CC(=C(C=C3)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00154855 | |
| Record name | Lavendustin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00154855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125697-92-9 | |
| Record name | Lavendustin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125697-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lavendustin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lavendustin A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16768 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lavendustin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lavendustin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00154855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAVENDUSTIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y0G32G2RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


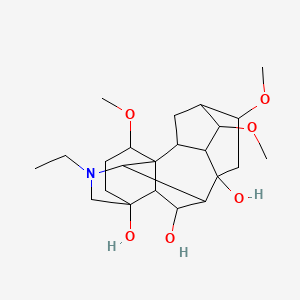
![4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one](/img/structure/B1674503.png)
